Sub-Nanomolar Human FAAH Inhibition Differentiates PHOP from Other α-Ketoheterocycles
PHOP demonstrates exceptional potency against human FAAH with a Ki of 0.094 nM, which is substantially more potent than the benchmark α-ketoheterocycle lead, benzoxazole 2 (Ki = ~60-100 nM), and the simpler oxazole 9a (Ki = 45 nM for human FAAH) [1]. This represents a >500-fold improvement in binding affinity, attributed to the incorporation of the weakly basic nitrogen in the oxazolopyridine core and the optimal C6-phenylalkyl chain length [2].
| Evidence Dimension | Inhibitory constant (Ki) against human FAAH |
|---|---|
| Target Compound Data | Ki = 0.094 nM |
| Comparator Or Baseline | Compound 9a (oxazole): Ki = 45 nM; Compound 2 (benzoxazole): Ki ≈ 60-100 nM |
| Quantified Difference | PHOP is >500-fold more potent than compound 9a and >600-fold more potent than compound 2. |
| Conditions | Purified recombinant human FAAH expressed in COS-7 cells, using 14C-oleamide as substrate. |
Why This Matters
This sub-nanomolar potency allows for the use of lower compound concentrations in cellular and in vivo assays, minimizing potential off-target effects and solubility issues.
- [1] Boger, D. L., Sato, H., Lerner, A. E., Hedrick, M. P., Fecik, R. A., Miyauchi, H., Wilkie, G. D., Austin, B. J., Patricelli, M. P., & Cravatt, B. F. (2000). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 97(10), 5044-5049. View Source
- [2] Boger, D. L., Miyauchi, H., Du, W., Hardouin, C., Fecik, R. A., Cheng, H., Hwang, I., Hedrick, M. P., Leung, D., Acevedo, O., Guimarães, C. R. W., Jorgensen, W. L., & Cravatt, B. F. (2005). Discovery of a Potent, Selective, and Efficacious Class of Reversible α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Effective as Analgesics. Journal of Medicinal Chemistry, 48(6), 1849-1856. View Source
